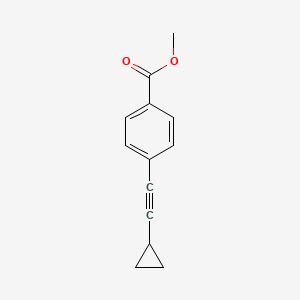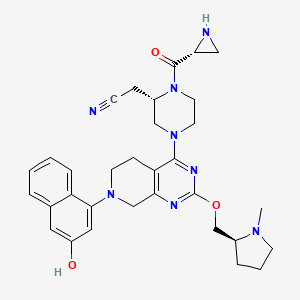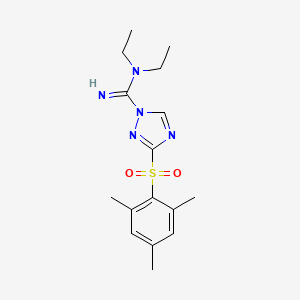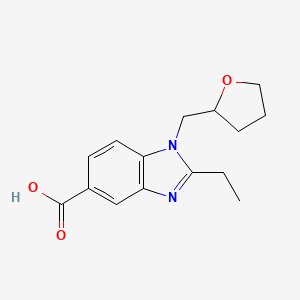
4-(1-(tert-Butoxycarbonyl)-2,6-dioxopiperidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(tert-Butoxycarbonyl)-2,6-dioxopiperidin-3-yl)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected piperidine ring attached to a benzoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)-2,6-dioxopiperidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used to remove the Boc group.
Substitution: Reagents like sodium hydride and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction can produce the free amine form of the compound .
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)-2,6-dioxopiperidin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the development of biochemical assays and as a probe in biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific proteins.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)-2,6-dioxopiperidin-3-yl)benzoic acid involves its ability to form covalent bonds with target molecules. The Boc group provides steric protection, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial in the development of targeted therapies and biochemical probes .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar in structure but lacks the dioxopiperidinyl group.
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their core structures
Uniqueness
4-(1-(tert-Butoxycarbonyl)-2,6-dioxopiperidin-3-yl)benzoic acid is unique due to its combination of a Boc-protected piperidine ring and a benzoic acid moiety. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dioxopiperidin-3-yl]benzoic acid |
InChI |
InChI=1S/C17H19NO6/c1-17(2,3)24-16(23)18-13(19)9-8-12(14(18)20)10-4-6-11(7-5-10)15(21)22/h4-7,12H,8-9H2,1-3H3,(H,21,22) |
InChI Key |
XEEYCRZVLAKZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
![Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13916805.png)
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)


![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)



![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)


